1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide
Overview
Description
1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide is a synthetic compound that features an adamantane moiety, a highly stable and rigid tricyclic structure, attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Adamantane Moiety: The adamantane structure can be synthesized through the Lewis-acid catalyzed rearrangement of tricyclo[3.3.1.1^3,7]decane.
Attachment to Piperidine Ring: The adamantane moiety is then functionalized to introduce a carboxamide group, which is subsequently reacted with N,N-diethylpiperidine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the carboxamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone or adamantanol derivatives .
Scientific Research Applications
1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders.
Materials Science: Its rigid structure and stability make it useful in the development of advanced materials, such as polymers and nanomaterials.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against the influenza virus.
1-(2-adamantyl)ethanol: Used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
Uniqueness
1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide is unique due to the combination of the adamantane moiety with the piperidine ring, which imparts both rigidity and flexibility to the molecule. This unique structure enhances its potential for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-adamantyl)-N,N-diethylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-3-21(4-2)20(23)16-6-5-7-22(13-16)19-17-9-14-8-15(11-17)12-18(19)10-14/h14-19H,3-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPMODBTDIXXFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2C3CC4CC(C3)CC2C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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